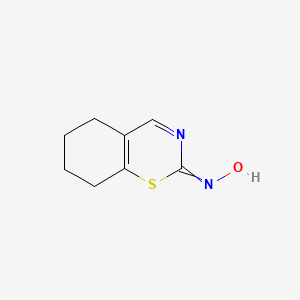![molecular formula C13H20O4 B14420469 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate CAS No. 85266-53-1](/img/structure/B14420469.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan ring system and the 2-methylprop-2-enoate group makes this compound interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic diol with an appropriate acylating agent. One common method is the esterification of the spirocyclic diol with methacrylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl acetate: Similar spirocyclic structure but with an acetate group instead of a methacrylate group.
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl propionate: Similar structure with a propionate group.
Uniqueness
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is unique due to its methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in polymer chemistry and materials science, where the methacrylate group can undergo polymerization to form high-performance materials.
Propriétés
Numéro CAS |
85266-53-1 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)15-8-11-9-16-13(17-11)6-4-3-5-7-13/h11H,1,3-9H2,2H3 |
Clé InChI |
QCYRRLREHQZCCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1COC2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


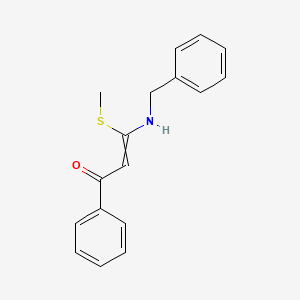
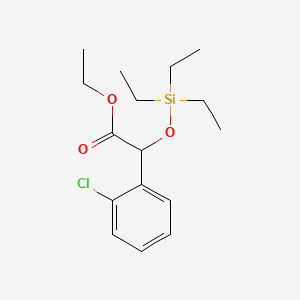
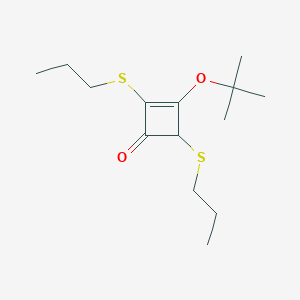



![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
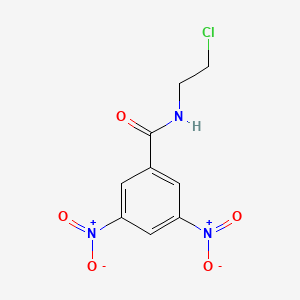
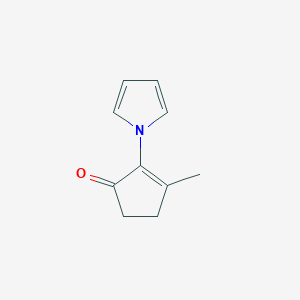
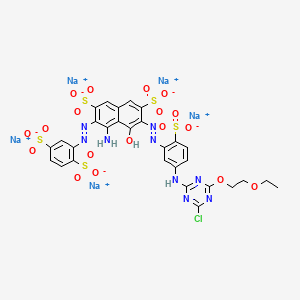
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)

